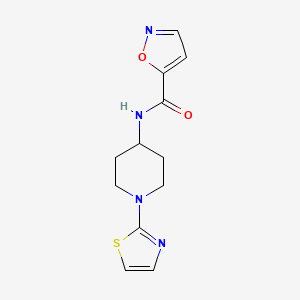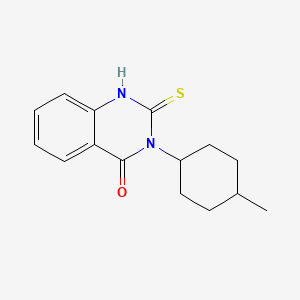
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Potency : Quinazolin-4(3H)-one derivatives, including the 2-mercapto-3-(4-methylcyclohexyl) variant, have been synthesized and tested for their antimicrobial efficacy. They demonstrate significant antibacterial, antifungal, and antiviral activities, which positions them as potential candidates for developing new antimicrobial agents (Alagarsamy et al., 2004), (El-Azab, 2007), (El-zohry et al., 2007), (Kavitha et al., 2010).
Anticancer Activities
- Anticancer Potential : Novel 2-mercaptoquinazolin-4(3H)-one derivatives have been evaluated for their anticancer activities. Some derivatives have shown promising results against specific cancer cell lines, making them interesting subjects for further cancer research (Khalil et al., 2003), (Hamid et al., 2001).
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) Inhibition : Certain 2-mercaptoquinazolin-4(3H)-one analogs have been studied for their potential as DHFR inhibitors. This class of drugs has applications as antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been evaluated as inhibitors of the MAO enzymes, showing promising results for potential applications in treating neurodegenerative disorders (Qhobosheane et al., 2018).
Pharmacological Evaluation
- CNS Activities : 2-Substituted (1,3,4) thiadiazolo quinazolines, a class that includes 2-mercaptoquinazolin-4(3H)-ones, have been synthesized and assessed for their central nervous system (CNS) activities, including analgesic, anti-inflammatory, and anticonvulsant effects (Alagarsamy et al., 2006).
Structural and Synthetic Studies
- Synthesis and Structural Studies : There has been extensive research on the synthesis and structural elucidation of quinazolin-4(3H)-one derivatives. These studies provide crucial insights into the chemical nature and potential applications of these compounds in various scientific fields (Hagar et al., 2016), (Tien et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-methylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-5,10-11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOLAGVQAXYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

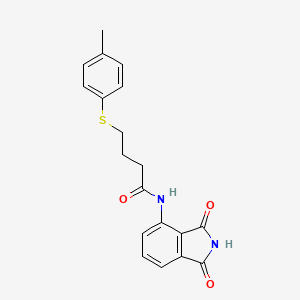
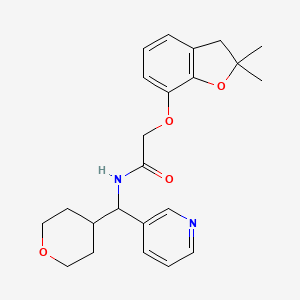
![(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2473122.png)
![Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2473123.png)

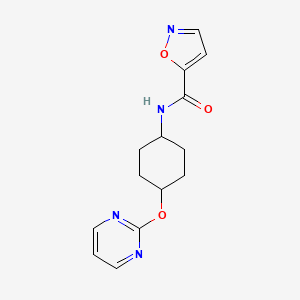
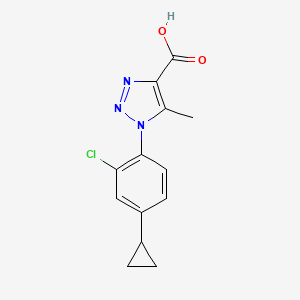
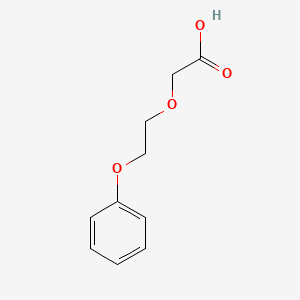
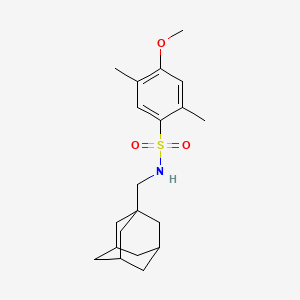
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)
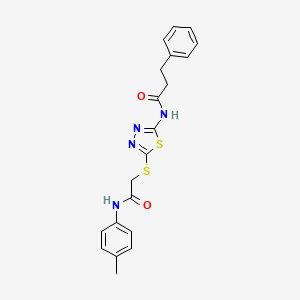
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2473137.png)
![8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2473139.png)
